10H-[1,4]Oxazino[4,3-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-[1,4]Oxazino[4,3-a]benzimidazole is a heterocyclic compound that features a fused ring system combining an oxazine ring and a benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-[1,4]Oxazino[4,3-a]benzimidazole typically involves the cyclization of appropriate precursors under acidic conditions. One common method includes the acid-catalyzed cyclization of dimorpholine N-oxide . Another approach involves the reaction of 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone with hydrazine hydrate, followed by thermal heterocyclization .
Industrial Production Methods: These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 10H-[1,4]Oxazino[4,3-a]benzimidazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized through its internal conjugated system in the absence of an external oxidant .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrazine hydrate for reduction and various acids for cyclization reactions . The conditions often involve heating and the use of solvents like acetonitrile or acetone .
Major Products: The major products formed from these reactions include derivatives such as 4-phenyl-2,5-dihydro-1H-[1,2,5]triazepino[5,4-a]benzimidazol-1-one .
Scientific Research Applications
10H-[1,4]Oxazino[4,3-a]benzimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 10H-[1,4]Oxazino[4,3-a]benzimidazole involves its interaction with biological targets through its fused ring system. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
- Imidazo[4,5-f]benzimidazoles
- Imidazo[5,4-f]benzimidazoles
- Pyrimido[1,2-a]benzimidazoles
- Pyrrolo[1,2-a]benzimidazoles
Comparison: 10H-[1,4]Oxazino[4,3-a]benzimidazole is unique due to its oxazine ring fused with a benzimidazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
245-51-2 |
---|---|
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
10H-[1,4]oxazino[4,3-a]benzimidazole |
InChI |
InChI=1S/C10H8N2O/c1-2-4-9-8(3-1)11-10-7-13-6-5-12(9)10/h1-7,11H |
InChI Key |
CDWOLSYDHITLKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=COC=CN23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.